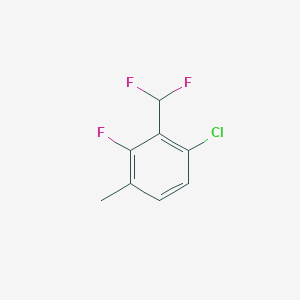

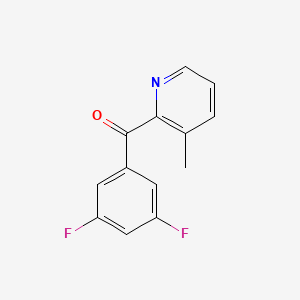

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene

説明

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as Isoflurane, is a nonflammable liquid administered by vaporizing and is a general inhalation anesthetic drug . It is a useful solvent for dispersing fluorinated materials .

Synthesis Analysis

Isoflurane is formed by the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether with chlorine gas. The reaction mixture, preferably without purification or refining, is treated with UV light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the other major component thereof, to isoflurane .Molecular Structure Analysis

The empirical formula of Isoflurane is C3H2ClF5O and it has a molecular weight of 184.49 . Two conformers of the isolated molecule were identified from the rotational spectrum of the parent and several 37 Cl and 13 C isotopologues detected in natural abundance .Chemical Reactions Analysis

Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . It also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .Physical And Chemical Properties Analysis

Isoflurane is a clear, colorless, stable liquid containing no additives or chemical stabilizers. It has a mildly pungent, musty, ethereal odor . It has a molecular weight of 184.5 and a boiling point of 48.5°C .科学的研究の応用

Isoflurane is used in a variety of fields, particularly in medicine for general anesthesia . It’s a volatile anesthetic that has a sweet, pungent odor and it’s used to induce and maintain general anesthesia . It works by changing the levels of certain chemicals in the brain, which decreases the brain’s activity and induces a state of unconsciousness .

The method of application typically involves inhalation, where the Isoflurane is vaporized and mixed with oxygen to be breathed in by the patient . The exact concentration and duration of exposure can vary depending on the specific procedure and the individual patient’s needs .

The outcomes of using Isoflurane can include a successful induction of anesthesia, leading to the ability to perform surgical or other medical procedures without causing pain to the patient . However, like all anesthetics, there can be side effects and risks, which are usually discussed with the patient prior to the procedure .

- Isoflurane is not only used in human medicine, but also extensively in veterinary medicine . Similar to its use in humans, it’s used to induce and maintain general anesthesia in animals . The method of application and outcomes are similar to those in human medicine .

- Isoflurane is known for allowing the fastest induction and recovery times among all volatile anesthetic agents . This makes it highly favorable for a wide range of surgical applications . Its lower blood solubility and fast elimination times from the lungs contribute to these properties .

- Isoflurane induces muscle relaxation . This is particularly useful in surgeries where muscle relaxation is required to facilitate the procedure .

- Isoflurane reduces pain sensitivity by altering tissue excitability . This makes it useful in procedures that could potentially cause pain .

Veterinary Use

Fast Induction and Recovery Times

Muscle Relaxation

Pain Sensitivity Reduction

Research Use

- Isoflurane can be used to start or maintain anesthesia . However, other medications are often used to start anesthesia due to airway irritation with isoflurane . Isoflurane is given via inhalation . Side effects of isoflurane include a decreased ability to breathe (respiratory depression), low blood pressure, and an irregular heartbeat .

- Isoflurane is often used in research settings, particularly in studies investigating the mechanisms and effects of general anesthetics . It’s used in animal models to induce a state of anesthesia that allows for various experimental procedures .

- Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . Isoflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .

- Isoflurane likely binds to GABA, glutamate and glycine receptors, but has different effects on each receptor . Isoflurane acts as a positive allosteric modulator of the GABA A receptor in electrophysiology studies of neurons and recombinant receptors .

- Serious side effects can include malignant hyperthermia or high blood potassium . It should not be used in patients with a history of malignant hyperthermia in either themselves or their family members . It is unknown if its use during pregnancy is safe for the fetus, but use during a cesarean section is safe .

Anesthesia Induction

Mechanism of Action Research

Pharmacodynamics Research

Receptor Binding Research

Adverse Effects Study

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPQDJLUZSMPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)

![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)